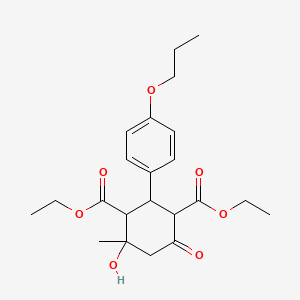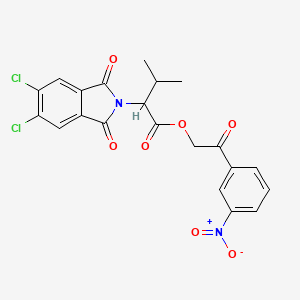![molecular formula C17H25BrN2O4S B4007336 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyethyl)glycinamide](/img/structure/B4007336.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyethyl)glycinamide
Übersicht
Beschreibung
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyethyl)glycinamide is a complex organic compound that features a sulfonyl group, a bromophenyl group, a cyclohexyl group, and a methoxyethyl group attached to a glycinamide backbone
Wissenschaftliche Forschungsanwendungen
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyethyl)glycinamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Materials Science: Its unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyethyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Preparation of 4-bromobenzenesulfonyl chloride: This can be achieved by reacting 4-bromobenzenesulfonic acid with thionyl chloride.
Formation of N-cyclohexyl-N-(2-methoxyethyl)amine: This intermediate can be synthesized by reacting cyclohexylamine with 2-methoxyethanol under suitable conditions.
Coupling Reaction: The final step involves coupling the 4-bromobenzenesulfonyl chloride with N-cyclohexyl-N-(2-methoxyethyl)amine in the presence of a base such as triethylamine to form the desired glycinamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyethyl)glycinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Products include sulfonic acids or sulfonates.
Reduction: Products include sulfinates or thiols.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Wirkmechanismus
The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyethyl)glycinamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The bromophenyl group can participate in π-π interactions or halogen bonding, while the cyclohexyl and methoxyethyl groups can influence the compound’s overall hydrophobicity and solubility.
Vergleich Mit ähnlichen Verbindungen
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyethyl)glycinamide can be compared with other sulfonyl-containing glycinamides, such as:
- N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyethyl)glycinamide
- N~2~-[(4-methylphenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyethyl)glycinamide
- N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyethyl)glycinamide
These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can influence their reactivity, biological activity, and physical properties. For example, the bromine atom in N2-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyethyl)glycinamide may confer unique electronic and steric effects compared to the chlorine, methyl, or fluorine substituents in the similar compounds.
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O4S/c1-24-12-11-19-17(21)13-20(15-5-3-2-4-6-15)25(22,23)16-9-7-14(18)8-10-16/h7-10,15H,2-6,11-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDDZYYXVZIQFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4007254.png)
![N-(3,4-dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4007257.png)
![Methyl 3-[(4-chlorophenyl)methylamino]-2-cyclopentyl-3-oxopropanoate](/img/structure/B4007276.png)
![phenyl 2-({[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}oxy)benzoate](/img/structure/B4007279.png)
![4-{[2-(3-CYCLOHEXENYL)-1,3-DIOXOLAN-4-YL]METHYL}MORPHOLINE](/img/structure/B4007284.png)
![ETHYL 2-(4-{[(4Z)-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE](/img/structure/B4007291.png)
![[1-(2-chloro-3,4-dimethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B4007292.png)
![N'-(4-bromophenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]oxamide](/img/structure/B4007299.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B4007308.png)
![N'-(4-chlorophenyl)-N-[2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]ethyl]oxamide](/img/structure/B4007311.png)
![1-{5-[(4-Bromophenyl)amino]-3-methyl-2-phenylpyrazolidin-1-yl}ethanone](/img/structure/B4007318.png)


